3-(Dimethylamino)quinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5958-17-8 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(dimethylamino)quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-12(2)13-7-11-9-6-4-3-5-8(9)10(13)14/h3-7H,1-2H3 |
InChI Key |
AMLUODJNHVKYRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Rationale for Investigating 3 Dimethylamino Quinazolin 4 3h One and Its Derivatives
Classical and Tandem Synthetic Routes to Quinazolin-4(3H)-one Systems
Classical methods for quinazolin-4(3H)-one synthesis often involve the condensation of anthranilic acid derivatives with various reagents. The Niementowski reaction, for instance, utilizes anthranilic acid and formamide (B127407) or other amides to construct the quinazolinone ring. tandfonline.com Another common approach involves the cyclization of 2-acetamidobenzoic acid derivatives. researchgate.net
Tandem reactions, which combine multiple bond-forming events in a single operation, offer a more efficient approach. Copper-catalyzed tandem reactions of (2-bromophenyl)methylamines with amides or amidine hydrochlorides have been developed. organic-chemistry.org These reactions proceed through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation to yield the quinazolinone core. organic-chemistry.org Another tandem strategy involves the reaction of 2-nitrobenzonitriles with alcohols, catalyzed by copper or ruthenium, which proceeds via reduction of the nitro group followed by cyclization with an in-situ formed aldehyde. nih.govrsc.orgresearchgate.net These tandem processes provide a streamlined and atom-economical route to quinazolinones. nih.govresearchgate.net
Metal-Catalyzed Synthetic Protocols for Quinazolinone Derivatives
Transition metal catalysis has become an indispensable tool for the synthesis of quinazolinone derivatives, offering high efficiency and broad substrate scope. frontiersin.orgnih.gov Various metals, including palladium, copper, iron, manganese, and cobalt, have been employed. frontiersin.orgfrontiersin.orgmdpi.comnih.gov
Palladium catalysts are particularly effective in multicomponent reactions, such as the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. frontiersin.org These reactions can be performed in environmentally friendly solvent systems like polyethylene (B3416737) glycol (PEG)/water. frontiersin.org A notable advancement is the use of a magnetically recoverable palladium catalyst, which allows for easy separation and recycling, enhancing the sustainability of the process. frontiersin.org
Copper-catalyzed reactions are also widely used. frontiersin.orgmdpi.com For example, a CuI-catalyzed tandem approach enables the synthesis of quinazolines from (2-bromophenyl)-methylamines and amides. mdpi.com Iron, being an earth-abundant and less toxic metal, has gained attention as a catalyst. frontiersin.org Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be efficiently carried out in water under microwave irradiation. rsc.orgsci-hub.cat Manganese and cobalt catalysts have also been successfully used in acceptorless dehydrogenative coupling (ADC) strategies for quinazolinone synthesis. nih.gov
| Catalyst | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Palladium (Magnetic Nanocatalyst) | Aryl/heteroaryl iodides, Carbonyl source, 2-Aminobenzamide | High yields (82-98%), Recyclable catalyst, Green solvent (PEG/water) | frontiersin.org |
| Iron (FeCl₃ or Fe₂(acac)₃) | Substituted 2-halobenzoic acids, Amidines | Microwave-assisted, Green solvent (water), Good to excellent yields | rsc.orgsci-hub.cat |
| Copper (CuI) | (2-Bromophenyl)-methylamines, Amides | Tandem reaction, Air as oxidant | mdpi.com |
| Manganese (Mn-pincer complex) | 2-Aminobenzyl alcohols, Benzonitriles | Acceptorless dehydrogenative coupling, Earth-abundant metal | nih.gov |
| Cobalt (Co(OAc)₂·4H₂O) | 2-Aminoaryl alcohols, Nitriles | Ligand-free, Mild conditions, Air as oxidant | nih.gov |
Metal-Free Approaches to Quinazolin-4(3H)-one Systems
While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is crucial to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. mdpi.com Several metal-free strategies have been reported for the synthesis of quinazolin-4(3H)-ones.
One such approach involves the oxidative cyclization of o-aminobenzamides and styrenes using an oxidant like di-tert-butyl peroxide (DTBP) in the presence of an additive such as p-toluenesulfonic acid (p-TsOH). mdpi.com This method is notable for its use of readily available starting materials and the absence of any transition metal catalyst. mdpi.com Another metal-free protocol utilizes the reaction of o-aminobenzamides with thiols, where the thiol substrate also promotes the dehydroaromatization step. rsc.orgbohrium.com Furthermore, four-component reactions of anilines, aromatic aldehydes, and ammonium (B1175870) iodide have been developed to construct the quinazoline ring system under metal-free conditions. rsc.org The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst has also been achieved, highlighting a very green and simple route. rsc.org
Green Chemistry Advancements in Quinazolinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to develop more sustainable and environmentally friendly processes. tandfonline.comresearchgate.net Key advancements include the use of alternative solvents and energy sources.
Deep Eutectic Solvents in Quinazolinone Formation
Deep eutectic solvents (DESs) have emerged as green and biodegradable alternatives to conventional volatile organic solvents. rsc.orgnih.govroyalsocietypublishing.orgresearchgate.net DESs are typically formed by mixing a hydrogen bond donor (e.g., urea, tartaric acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). nih.govroyalsocietypublishing.orgresearchgate.net They offer advantages such as low toxicity, high solvation capacity, and recyclability. nih.gov The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully carried out in a choline chloride:urea DES. tandfonline.com Another study reported a DES-mediated protocol for the preparation of bis-quinazolinones under catalyst-free and ultrasonic conditions. nih.govroyalsocietypublishing.org
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Application | Reference |
|---|---|---|---|
| Urea | Choline Chloride | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
| Tartaric Acid | Choline Chloride | Synthesis of bis-quinazolinones under ultrasonic irradiation | nih.govroyalsocietypublishing.org |
| Sucrose | Choline Chloride | General synthesis of bis-quinazolinones | nih.govroyalsocietypublishing.org |
| Lactic Acid | Choline Chloride | General synthesis of bis-quinazolinones | nih.govroyalsocietypublishing.org |
| Oxalic Acid | Choline Chloride | General synthesis of bis-quinazolinones | nih.govroyalsocietypublishing.org |
Microwave-Assisted Synthetic Strategies for Quinazolinones
Microwave irradiation has become a popular energy source in organic synthesis due to its ability to significantly reduce reaction times and improve yields compared to conventional heating. frontiersin.orgresearchgate.net The synthesis of quinazolinone derivatives has been greatly enhanced by microwave-assisted techniques. researchgate.net For example, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water is efficiently promoted by microwaves. rsc.orgsci-hub.cat Similarly, the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester can be achieved in a one-pot reaction under microwave irradiation. tandfonline.com A palladium-catalyzed, four-component carbonylative coupling reaction to produce 4(3H)-quinazolinones has also been successfully performed under microwave conditions. acs.org
Multi-Component Reaction Approaches for Quinazolinone Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach is particularly valuable for building diverse libraries of compounds for drug discovery. nih.gov
Several MCRs have been developed for the synthesis of quinazolinone frameworks. A palladium-catalyzed four-component reaction of o-iodoanilines, trimethyl orthoformate, and various amines under CO pressure has been reported for the clean synthesis of 4(3H)-quinazolinones. acs.org Another notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step protocol involving an initial Ugi reaction followed by a palladium-catalyzed annulation to construct polycyclic quinazolinones. nih.govacs.org A simple method for the synthesis of tetracyclic quinazolinone derivatives from isatoic anhydride, an amine, and ninhydrin (B49086) has also been developed using an MCR strategy. thieme-connect.com These MCR approaches offer a rapid and efficient means to access structurally diverse quinazolinone derivatives. nih.govacs.org
Mechanistic Investigations of Quinazolinone Formation Pathways
The formation of the this compound scaffold is a process of significant interest, and its mechanistic pathways have been the subject of detailed research. The most prevalent and well-understood pathway proceeds through a key intermediate, a 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one. This section elucidates the step-by-step mechanism of this transformation.
The mechanistic journey from the starting materials to the final product involves a sequence of nucleophilic attack, ring opening, intramolecular cyclization, and dehydration.
Step 1: Nucleophilic Attack of Unsymmetrical Dimethylhydrazine (UDMH)
The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of unsymmetrical dimethylhydrazine (UDMH) on the electrophilic carbonyl carbon (C4) of the 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one ring. The lone pair of electrons on the terminal nitrogen of UDMH attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Step 2: Ring Opening of the Benzoxazinone
The unstable tetrahedral intermediate rapidly undergoes ring opening. The lone pair of electrons on the oxygen atom within the ring reforms the carbonyl double bond, which in turn leads to the cleavage of the C4-O bond of the oxazinone ring. This ring-opening step results in the formation of a crucial open-chain intermediate, a 2-acylamino-N',N'-dimethylbenzohydrazide.
Step 3: Intramolecular Cyclization
The open-chain intermediate is primed for an intramolecular cyclization. The lone pair of electrons on the secondary nitrogen atom of the hydrazide moiety acts as a nucleophile and attacks the electrophilic carbon atom of the amide carbonyl group. This intramolecular nucleophilic attack leads to the formation of a new five-membered ring, which upon rearrangement, forms a more stable six-membered heterocyclic ring intermediate.
Step 4: Dehydration and Aromatization
The final step of the mechanism involves the elimination of a water molecule from the cyclic intermediate, a process known as dehydration. This elimination is typically acid or base-catalyzed and results in the formation of a double bond within the ring, leading to the stable, aromatic quinazolinone ring system of the final product, this compound.
An alternative, though less common, proposed mechanism involves the initial attack of the UDMH at the C2 position of the benzoxazinone. However, the pathway involving initial attack at the C4 carbonyl is more widely accepted due to the higher electrophilicity of the carbonyl carbon.
The reaction conditions, such as solvent and temperature, can influence the rate and efficiency of each step. For instance, the use of polar solvents can facilitate the charge separation in the transition states, while elevated temperatures provide the necessary activation energy for the cyclization and dehydration steps. researchgate.netuomosul.edu.iq
Chemical Transformations and Reactivity of 3 Dimethylamino Quinazolin 4 3h One Derivatives
Electrophilic Substitution Reactions on the Quinazolinone Ring System
The quinazolinone ring system is susceptible to electrophilic substitution, primarily on the benzene (B151609) portion of the bicyclic structure. The reactivity and regioselectivity of these reactions are influenced by the existing substituents on the ring.
Nitration: The nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, the presence of an ortho-directing group at the 7-position can also lead to the formation of an 8-nitro product. nih.gov For instance, the nitration of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved using a nitrating agent, resulting in the corresponding 6-nitro derivatives. researchgate.net
Halogenation: Halogenation, particularly chlorination, is another important electrophilic substitution reaction. Hydroxy groups on the quinazolinone ring can be substituted by chlorine upon treatment with phosphoryl chloride. nih.gov Furthermore, transition metal-catalyzed halogenation has emerged as a significant method for the functionalization of the quinazolinone core. rsc.orgresearchgate.net For example, the presence of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to enhance the biological activity of some quinazolinone derivatives. nih.gov
Nucleophilic Additions and Cyclization Reactions
The pyrimidine (B1678525) ring of the quinazolinone system is susceptible to nucleophilic attack, and this reactivity has been exploited in various synthetic strategies.
Nucleophilic Addition: Nucleophilic addition reactions to the C2 and C4 positions of the quinazoline (B50416) ring are well-documented. For instance, 2,4-dichloroquinazoline (B46505) precursors readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines. These reactions consistently show regioselectivity for substitution at the 4-position. nih.gov Similarly, organolithium reagents can add to the 2-position of 3H-quinazoline-4-thione and its derivatives. cardiff.ac.uk The stability of the tetrahedral intermediates formed during these additions can be influenced by the strain in the ring system. nih.gov
Cyclization Reactions: Cyclization reactions involving the quinazolinone scaffold are crucial for the synthesis of more complex heterocyclic systems. These can be intramolecular, such as the acid-mediated cycloisomerization of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils to form benzo[f]quinazoline-1,3(2H,4H)-diones, or intermolecular. nih.govbeilstein-journals.org Another example is the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with primary alkylamines, which proceeds via an addition of the nucleophile, ring opening, and subsequent ring closure (ANRORC) mechanism to yield 3-alkylquinazolin-4(3H)-ones. nih.gov
Functionalization Strategies of the Quinazolinone Core
The development of new functionalization strategies for the quinazolinone core is an active area of research, driven by the quest for novel therapeutic agents. rsc.orgbohrium.com
C-H Functionalization: Transition metal-catalyzed C-H bond functionalization has become a powerful tool for modifying the quinazolinone scaffold. rsc.orgbohrium.com This includes arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, and halogenation at various positions of the quinazolinone ring. rsc.orgresearchgate.net These methods offer a direct and efficient way to introduce diverse substituents without the need for pre-functionalized starting materials.
Substitution at Position 2: The 2-position of the quinazolinone ring is a common site for modification. A variety of substituents can be introduced at this position through different synthetic routes. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized by reacting anthranilamide with various aldehydes or through multicomponent reactions. rsc.orgnih.gov
Substitution at Position 3: The 3-position of the quinazolinone ring is also amenable to functionalization. The introduction of different heterocyclic moieties at this position has been shown to increase the biological activity of the resulting compounds. nih.gov For instance, a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one with various aldehydes and ketones. nih.gov
Reactivity at the Dimethylamino Moiety
The dimethylamino group at the 3-position of the quinazolinone ring also exhibits its own characteristic reactivity.
Oxidation: The dimethylamino group can be involved in oxidative reactions. For example, the electrochemical synthesis of quinazolinones can proceed via a C(sp3)-H amination/C-N cleavage of a tertiary amine in an aqueous medium. nih.gov In some cases, dimethyl sulfoxide (B87167) (DMSO) can act as a one-carbon synthon in the metal-free synthesis of quinazolinones, where the sp3 carbon adjacent to the heteroatom is utilized. rsc.orggaylordchemical.comkorea.ac.kr
N-Dealkylation: While not extensively reported for 3-(dimethylamino)quinazolin-4(3H)-one itself, N-dealkylation is a known reaction for related structures. For instance, in the reaction of the dianion of 2-ethyl-3-amino-4(3H)-quinazolinone with tetraisopropylthiuram disulfide (TITD), deamination from the 3-position occurs. acs.orgnih.gov
Lithiation Studies and Related Organometallic Transformations of Quinazolinone Derivatives
Directed lithiation has proven to be a valuable technique for the regioselective functionalization of quinazolinone derivatives. cardiff.ac.uk
Lithiation of 2-Alkyl-3-aminoquinazolinones: 3-Amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated at the amino group and the 2-methyl group using n-butyllithium. The resulting dilithio reagent reacts with various electrophiles to afford the corresponding 2-substituted derivatives in high yields. acs.orgnih.gov Similarly, the 2-ethyl and 2-propyl analogues can be doubly lithiated using lithium diisopropylamide (LDA). acs.orgnih.gov
Lithiation of 3-Acylamino-2-methylquinazolinones: The 2-methyl group in 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones can be lithiated with butyllithium. The resulting lithium reagents react with a range of electrophiles to give the corresponding substituted derivatives. rsc.org
Attempted Lithiation of 3-(Dimethylamino)-2-ethyl-4(3H)-quinazolinone: Interestingly, studies have shown that the lithiation of 3-(dimethylamino)-2-ethyl-4(3H)-quinazolinone did not occur under conditions similar to those used for its 3-amino and 3-(methylamino) counterparts. acs.orgnih.gov This suggests that the dimethylamino group influences the reactivity of the 2-alkyl group towards lithiation.
Table of Reactions and Conditions for Quinazolinone Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | 4(3H)-Quinazolinones | Nitrating agent | 6-Nitro-4(3H)-quinazolinone | nih.gov |
| Chlorination | Hydroxy-4(3H)-quinazolinone | Phosphoryl chloride, heat | Chloro-4(3H)-quinazolinone | nih.gov |
| Nucleophilic Substitution | 2,4-Dichloroquinazoline | Anilines, benzylamines, or aliphatic amines | 2-Chloro-4-aminoquinazoline | nih.gov |
| Cyclization | 3-(2-Cyanophenyl)quinazolin-4(3H)-one | Primary alkylamines | 3-Alkylquinazolin-4(3H)-one | nih.gov |
| Double Lithiation | 3-Amino-2-methyl-4(3H)-quinazolinone | n-Butyllithium, then electrophile | 2-Substituted-3-amino-2-methyl-4(3H)-quinazolinone | acs.orgnih.gov |
| Lithiation | 3-(Pivaloylamino)-2-methylquinazolin-4(3H)-one | Butyllithium, then electrophile | 2-Substituted-3-(pivaloylamino)-2-methylquinazolin-4(3H)-one | rsc.org |
Sophisticated Spectroscopic Characterization of 3 Dimethylamino Quinazolin 4 3h One Derivatives
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 3-(dimethylamino)quinazolin-4(3H)-one derivatives and confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. rsc.orgrsc.org
In the mass spectrum of a quinazolinone derivative, the molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For example, the fragmentation of 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one shows a loss of an -NH group from the molecular ion at m/z 235 to give a fragment at m/z 220. researchgate.net
HRMS data is often reported as a calculated mass for a specific molecular formula and a found mass. The close agreement between these two values confirms the elemental composition of the synthesized compound. For instance, for 2-(3-chlorophenyl)quinazolin-4(3H)-one, the calculated mass for C₁₄H₁₀ClN₂O⁺ [M+H]⁺ was 257.0476, and the found mass was 257.0477. rsc.org
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. nih.govresearchgate.netscispace.com The IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. researchgate.net
Key vibrational frequencies for quinazolinone derivatives include:
C=O stretching: A strong absorption band typically appears in the region of 1628–1697 cm⁻¹ corresponding to the carbonyl group of the quinazolinone ring. mdpi.com
C=N stretching: The imine group within the quinazoline (B50416) ring shows a stretching vibration between 1547 and 1558 cm⁻¹. mdpi.com
Aromatic C=C stretching: The aromatic rings exhibit several absorption bands in the range of 1635–1475 cm⁻¹. nih.gov
C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
The precise positions of these bands can be influenced by the nature and position of substituents on the quinazolinone core. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Quinazolin-4(3H)-one Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carbonyl (Amide) | C=O stretch | 1628 - 1697 | mdpi.com |
| Imine | C=N stretch | 1547 - 1558 | mdpi.com |
| Aromatic Ring | C=C stretch | 1635 - 1475 | nih.gov |
| N-H (Amine/Amide) | N-H stretch | 3274 - 3549 | mdpi.com |
| Aromatic C-H | C-H stretch | ~3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectra of this compound derivatives are characterized by absorption maxima (λ_max) that correspond to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. nih.gov
The stability of quinazoline derivatives in solution can be monitored using UV-Vis spectroscopy. For example, the stability of aqueous and DMSO solutions of certain quinazoline derivatives was assessed by observing changes in their UV-Vis absorption spectra over time. nih.gov It was found that some derivatives are unstable under normal room lighting conditions, highlighting the importance of proper storage. nih.gov
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
For example, the X-ray crystal structure of 2,3-dimethylquinazolin-4(3H)-one revealed that the non-hydrogen atoms are essentially coplanar. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds and π–π stacking interactions. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. nih.gov This provides information about the thermal stability and decomposition behavior of the compound. For instance, TGA can determine the temperature at which a this compound derivative begins to decompose, which is a critical parameter for assessing its stability under various conditions. researchgate.net In a study of a pyridazin-3(2H)-one derivative, TGA revealed that the compound was thermostable up to its melting point. nih.gov
Computational and Theoretical Chemistry Insights into 3 Dimethylamino Quinazolin 4 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. For derivatives of quinazolin-4(3H)-one, DFT calculations are routinely employed to predict and analyze their fundamental properties. mui.ac.ir The ground-state geometries of these compounds are typically optimized using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G* or 6-311++G(d,p). mui.ac.irresearchgate.net This process minimizes the energy of the molecule to find its most stable three-dimensional structure, providing precise data on bond lengths and bond angles. researchgate.net
A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (Egap), is a critical descriptor of molecular reactivity and stability. mui.ac.ir A smaller gap generally implies higher reactivity. These calculations have shown that for related quinazolinone structures, there is good agreement between theoretically calculated geometric parameters and those determined experimentally via X-ray diffraction. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. mui.ac.ir These include electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). mui.ac.ir Such parameters are invaluable for predicting how the molecule will interact with other chemical species. mui.ac.ir
Table 1: Representative DFT-Calculated Parameters for a Quinazolinone Derivative
This table presents typical data obtained for quinazolinone derivatives from DFT calculations, as specific data for 3-(Dimethylamino)quinazolin-4(3H)-one is not available in the cited literature. The values are illustrative of the parameters derived from such studies.
| Parameter | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | 4.5 eV |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | 4.25 eV |
| Hardness (η) | Resistance to change in electron distribution | 2.25 eV |
| Softness (S) | Reciprocal of hardness, measure of reactivity | 0.44 eV⁻¹ |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | 4.01 eV |
Mechanistic DFT Studies of Reaction Pathways and Regioselectivity
DFT calculations are instrumental in elucidating complex reaction mechanisms and explaining the regioselectivity of chemical transformations involving the quinazolinone scaffold. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway.
One key area of investigation is the regioselectivity of substitution on the quinazoline (B50416) ring. For instance, in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, DFT calculations have been used to explain why nucleophiles preferentially attack the C4 position. mdpi.com Analysis of the LUMO shows that the C4 carbon has a larger orbital coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The calculated activation energy for the attack at C4 is lower than at C2, confirming it as the kinetically favored pathway. mdpi.com
Similarly, DFT has been employed to understand the regioselectivity in cycloaddition reactions. In a 1,3-dipolar cycloaddition involving an N-propargylated quinazolin-4(3H)-one, DFT calculations correctly predicted the observed regioisomer by comparing the activation energies of the possible transition states. mdpi.comresearchgate.net An Intrinsic Reaction Coordinate (IRC) analysis can further confirm that a calculated transition state correctly connects the reactants and the desired product through a concerted, albeit asynchronous, mechanism. researchgate.net
DFT also provides insights into the reactivity of ambidentate nucleophiles, such as the anion of a thioamide-containing quinazolinone derivative. researchgate.net Theoretical studies of the anion's HOMO can show which atom (e.g., sulfur vs. nitrogen) has the larger orbital coefficient, indicating the likely site of electrophilic attack. researchgate.net These computational predictions help rationalize why S-alkylation is often the kinetically controlled product in such systems. researchgate.net Furthermore, DFT has been used to support proposed radical cascade cyclization mechanisms for the synthesis of complex, ring-fused quinazolinones. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Descriptors and Properties)
Quantitative Structure-Activity Relationship (QSAR) studies are a critical component of computational drug design, aiming to establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. organic-chemistry.orgnih.gov For quinazolinone derivatives, QSAR models are widely used to predict their potency as, for example, anticancer agents and to guide the design of new, more effective molecules. organic-chemistry.orgnih.gov
The process begins by calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors fall into several categories, including constitutional, electronic, topological, and quantum-chemical properties. organic-chemistry.orgnih.gov Using statistical methods like multiple linear regression (MLR), robust 2D- and 3D-QSAR models are developed. nih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D arrangement of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. acs.org
For quinazolinone derivatives, QSAR studies have identified several key descriptors that influence their anticancer activity. nih.gov These often include electronic properties like the energy of the LUMO, the dipole moment, and descriptors related to hydrogen bonding capabilities. nih.gov The resulting models, once validated, can be used to predict the activity of novel, yet-to-be-synthesized compounds, saving significant time and resources in the drug discovery process. nih.gov
Table 2: Key Chemical Descriptors in QSAR Models of Quinazolinone Derivatives
This table lists descriptors frequently identified as significant in QSAR studies of quinazolinone analogs for various biological activities.
| Descriptor Type | Descriptor Name | Significance in Quinazolinone QSAR |
| Electronic | Energy of LUMO (ELUMO) | Influences the ability to accept electrons, often correlated with receptor interactions. nih.gov |
| Electronic | Dipole Moment | Relates to the overall polarity of the molecule, affecting solubility and binding. nih.gov |
| Steric/Topological | Molecular Weight | Basic descriptor related to the size of the molecule. |
| Thermodynamic | Surface Tension | Can influence how a molecule interacts at interfaces and its pharmacokinetic properties. nih.gov |
| Structural | Number of H-bond Donors | Crucial for forming specific hydrogen bond interactions with biological targets. nih.gov |
| 3D-QSAR Fields | Steric and Electrostatic Fields | CoMFA/CoMSIA fields that map regions where bulky groups or specific charge distributions enhance or decrease activity. acs.org |
Molecular Docking and Dynamics Simulations in the Context of Molecular Recognition
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as this compound, might bind to and interact with a biological target, typically a protein. mdpi.comacs.org
Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's active site, generating a binding score that estimates the strength of the interaction. mdpi.com For quinazolinone derivatives, docking studies have been performed against numerous targets, including protein kinases like EGFR and VEGFR, as well as bacterial enzymes like DNA gyrase. mdpi.comacs.org These studies reveal crucial binding interactions, such as hydrogen bonds with key amino acid residues (e.g., Asp855 in the EGFR kinase domain) and other non-covalent interactions like pi-alkyl and pi-sigma contacts, which are essential for inhibitory activity.
Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system, providing a dynamic view of the binding. Key metrics analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). mdpi.com A stable RMSD value for the complex over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in its predicted pose. mdpi.com Low RMSF values for the protein residues in the binding site indicate that the ligand binding stabilizes that region of the protein. mdpi.com Together, these methods provide a detailed picture of molecular recognition at the atomic level.
Table 3: Summary of Molecular Docking Studies on Quinazolin-4(3H)-one Derivatives
This table summarizes representative docking results for various quinazolinone derivatives against different biological targets, illustrating the application of this technique.
| Derivative Type | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinazolinone-morpholine hybrid | VEGFR2 | -12.407 | Cys919, Asp1046 |
| Quinazolinone-morpholine hybrid | EGFR | -10.359 | Met793, Asp855 |
| Quinazolinone Schiff base | DNA Gyrase | (Not specified) | Asp73, Gly77, Thr165 |
| 2,3-disubstituted quinazolinone | GABAA Receptor | (Not specified) | (Allosteric site binding) |
| Quinazolinone hydrazide | CDK2 | (Not specified) | Gln131, Asp145 |
Theoretical Spectroscopic Data Prediction and Validation
Computational methods, particularly DFT, are highly effective in predicting various types of spectroscopic data, which can then be compared with experimental results to validate molecular structures. For derivatives closely related to this compound, theoretical calculations of vibrational (FT-IR and Raman) and electronic (UV-vis) spectra have been performed. researchgate.net
Theoretical vibrational frequencies are typically calculated using DFT methods like B3LYP/6-311++G(d,p). researchgate.net The calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net The assignment of specific vibrational modes (e.g., C=O stretch, N-H bend) is aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net
Similarly, electronic absorption spectra (UV-vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, most notably the HOMO→LUMO transition, which corresponds to the main absorption band. Comparing the calculated absorption maxima (λmax) with experimental spectra measured in solution helps to confirm the electronic structure of the synthesized compound. The strong correlation often found between theoretical and experimental spectroscopic data underscores the predictive power of these computational tools for structural elucidation. researchgate.net
Table 4: Comparison of Experimental and Theoretical Vibrational Frequencies for 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one
This table shows a representative comparison for a related quinazolinone derivative, illustrating the accuracy of DFT in predicting spectroscopic data. Wavenumbers are in cm⁻¹.
| Vibrational Mode Assignment | Experimental FT-IR | Experimental Raman | Theoretical (Scaled DFT) |
| N-H Stretch | 3400 | - | 3405 |
| C-H Aromatic Stretch | 3070 | 3075 | 3072 |
| C=O Stretch (Quinazolinone) | 1685 | 1680 | 1688 |
| C=O Stretch (Acetyl) | 1720 | 1715 | 1725 |
| C=N Stretch | 1610 | 1612 | 1615 |
| Ring Breathing | 1025 | 1028 | 1022 |
Non Medicinal Applications of Quinazolinone Derivatives in Advanced Materials and Chemical Technologies
Applications as Dyes and Pigments
The chromophoric nature of the quinazolinone ring system has been harnessed in the synthesis of novel dyes. Researchers have successfully synthesized heterocyclic monoazo acid dyes based on a quinazolinone core. These dyes have demonstrated the ability to impart a range of colors, including purple, red, orange, and brown, when applied to fibers such as silk, wool, and cotton. The synthesis typically involves the diazotization of an amino-substituted quinazolinone derivative and subsequent coupling with various naphthalene-based components to create the final azo dye.
The resulting quinazolinone-based dyes have shown good dye bath exhaustion percentages, indicating efficient uptake by the fibers. Furthermore, they exhibit moderate to very good fastness properties, including resistance to light, washing, and rubbing, which are critical for their practical application in the textile industry.
Role in Luminescent Materials and Fluorescent Probes
Quinazolinone derivatives have emerged as a significant class of compounds in the field of luminescence and fluorescence. researchgate.netrsc.org Their excellent photophysical properties, such as intense luminescence, large Stokes shifts, and good photostability, make them attractive candidates for a variety of applications. nih.govmdpi.com These derivatives are being explored as fluorescent probes for bioimaging and as key components in advanced luminescent materials. researchgate.netrsc.org
The fluorescence of quinazolinone derivatives can be fine-tuned by altering the substituents on the heterocyclic ring. rsc.orgrsc.org This tunability allows for the creation of fluorophores that emit across a wide spectral range, from blue to red. rsc.orgrsc.org For instance, a series of quinazoline-based donor-acceptor compounds have been synthesized, exhibiting high fluorescence quantum yields, with some reaching over 80%. rsc.orgrsc.org
A notable application of quinazolinone-based fluorescence is in the development of sensors for detecting specific analytes. One such example is a "turn-on" fluorescent probe designed to selectively detect carbon monoxide. nih.govmdpi.com In this system, a non-fluorescent quinazolinone derivative reacts with carbon monoxide to produce a highly fluorescent product, enabling the sensitive detection of this toxic gas. nih.govmdpi.com The inherent aggregation-induced emission (AIE) properties of some quinazolinone fluorophores further enhance their utility, allowing for applications in solid-state sensing devices. nih.govmdpi.com
Table 1: Photophysical Properties of Selected Quinazoline-Based Fluorophores
| Compound | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield (%) |
| Compound 1 | 414 | 45 | 84.67 |
| Compound 2 | 450 | 47 | 87.59 |
| Compound 4 | 514 | 94 | Not specified |
| Compound 5 | 575 | 131 | Not specified |
| Compound 7 | Not specified | Not specified | 43.32 |
| Compound 10 | 597 | 161 | Not specified |
Data sourced from a study on quinazoline-based fluorophores. rsc.org
Development as Corrosion Inhibitors for Metal Protection
The ability of quinazolinone derivatives to act as effective corrosion inhibitors for various metals has been a subject of significant research. researchgate.netnih.gov These compounds can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive effects of aggressive environments, such as acidic solutions. researchgate.netnih.gov The presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic rings of the quinazolinone structure are believed to play a crucial role in the adsorption process. ajchem-a.com
Studies have shown that quinazolinone-based Schiff bases can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. nih.gov The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. researchgate.netnih.gov The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov
Theoretical studies using quantum chemical calculations and molecular dynamic simulations have further elucidated the mechanism of corrosion inhibition by quinazoline (B50416) derivatives. ajchem-a.com These studies help in understanding the relationship between the molecular structure of the inhibitor and its performance, paving the way for the design of more effective corrosion inhibitors. ajchem-a.com
Table 2: Inhibition Efficiency of Quinazolinone-Based Corrosion Inhibitors for Mild Steel in 0.5 M H₂SO₄
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) - Weight Loss | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - EIS |
| Q1A | 0.0005 | 78.4 | 76.9 | 75.8 |
| Q1B | 0.0005 | 88.2 | 86.5 | 85.4 |
| Q1C | 0.0005 | 92.1 | 90.8 | 89.7 |
Data represents a selection from a study on quinazolinone compounds as corrosion inhibitors. researchgate.net EIS refers to Electrochemical Impedance Spectroscopy.
Agrochemical Applications (focus on chemical function)
The quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in the field of agrochemicals. mdpi.comnih.gov This is due to their broad spectrum of biological activities, which can be exploited for the development of new pesticides, including herbicides, fungicides, and insecticides. nih.govmdpi.comnih.govnih.gov The versatility of the quinazoline ring allows for extensive structural modifications, enabling the optimization of its agrochemical properties. nih.gov
The chemical function of quinazolinone derivatives in their agrochemical applications is tied to their ability to interact with specific biological targets in pests and weeds. For instance, certain derivatives have been found to inhibit key enzymes or disrupt vital physiological processes in the target organisms. The structure-activity relationship (SAR) studies are crucial in identifying the specific structural features of the quinazolinone molecule that are responsible for its desired agrochemical activity. nih.gov
While the general class of quinazolinones has shown significant promise, with some derivatives being developed into commercial pesticides, the specific agrochemical applications of 3-(Dimethylamino)quinazolin-4(3H)-one have not been detailed in the reviewed literature. mdpi.comresearchgate.net
Other Functional Material Science Applications
The utility of quinazolinone derivatives extends to various other areas of functional material science. nih.gov The unique electronic and photophysical properties of these compounds make them suitable for applications in optoelectronics. benthamdirect.com For example, quinazoline derivatives have been investigated for their potential use in the fabrication of organic light-emitting diodes (OLEDs). benthamdirect.com By incorporating quinazoline fragments into π-extended conjugated systems, it is possible to create materials with desirable electroluminescent properties. benthamdirect.com
Furthermore, the quinazoline scaffold can be a component of more complex molecular architectures, such as chelate compounds and polymers, leading to materials with novel functions. The ability to tailor the properties of these materials through synthetic chemistry makes quinazolinone derivatives a valuable platform for future innovations in material science. benthamdirect.com
Future Research Trajectories for 3 Dimethylamino Quinazolin 4 3h One Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinazolinone derivatives has been a subject of extensive research, with a growing emphasis on green chemistry principles. tandfonline.comresearchgate.net Future work on 3-(dimethylamino)quinazolin-4(3H)-one will likely focus on developing synthetic protocols that are not only high-yielding but also environmentally benign.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various quinazolinone derivatives. ujpronline.comujpronline.com Future research could optimize microwave-assisted procedures specifically for this compound, potentially in solvent-free conditions or using green solvents. researchgate.net
Catalytic Systems: The exploration of novel catalysts is a major frontier. This includes the use of economical and environmentally friendly catalysts like copper complexes. organic-chemistry.org A recent study highlighted a sustainable method using a magnetically recoverable palladium catalyst for quinazolinone synthesis, a strategy that could be adapted for the target compound. frontiersin.org Metal-free catalytic systems are also gaining traction, offering a way to avoid metal contamination in the final products. mdpi.com
Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex molecules in a single step. benthamdirect.com Designing an MCR strategy for the one-pot synthesis of this compound from simple, readily available starting materials would be a significant advancement. frontiersin.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this quinazolinone derivative could streamline its production.
Green Solvents: The use of deep eutectic solvents (DES) and aqueous media is a promising green alternative to traditional volatile organic solvents. tandfonline.comtandfonline.com Research has demonstrated the successful synthesis of quinazolinones in DES, suggesting this could be a fruitful avenue for the synthesis of this compound. tandfonline.com
A comparative analysis of potential sustainable synthetic routes is presented below:
| Synthetic Method | Key Advantages | Potential for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. ujpronline.comujpronline.com | High potential for optimizing existing routes, leading to faster and more efficient production. |
| Novel Catalysis (e.g., magnetic Pd, Cu) | Use of cheaper, recoverable, and less toxic metals; potential for metal-free routes. organic-chemistry.orgfrontiersin.orgmdpi.com | Development of highly efficient and selective catalytic systems tailored for the specific substitution pattern. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and convergence. frontiersin.orgbenthamdirect.com | A streamlined, one-pot synthesis from simple precursors could be developed. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. | Could enable large-scale, continuous manufacturing with high purity. |
| Green Solvents (e.g., DES, water) | Reduced environmental impact, lower cost, and improved safety. tandfonline.comtandfonline.com | Adaptation of existing syntheses to these solvent systems would significantly improve their green credentials. |
Exploration of Advanced Chemical Transformations
Beyond its synthesis, the reactivity of the this compound core offers a rich landscape for chemical exploration. Future research will likely focus on advanced transformations to generate novel derivatives with unique properties.
Key areas for exploration include:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Applying C-H activation strategies to the quinazolinone ring or the dimethylamino group could provide direct access to a wide range of new analogues without the need for pre-functionalized starting materials.
Photoredox and Electrochemical Synthesis: These methods offer mild and selective ways to forge new bonds. researchgate.net Electrochemical approaches have been developed for the synthesis of quinazolinones, and similar strategies could be used to modify the this compound scaffold. researchgate.net
Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthetic sequence is highly desirable. Developing robust late-stage functionalization reactions would allow for the rapid generation of a library of derivatives for screening in various applications.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the quinazolinone ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new heterocyclic systems.
Deeper Understanding through Integrated Experimental and Theoretical Approaches
A comprehensive understanding of the structure-property relationships of this compound is crucial for its rational design in various applications. The integration of experimental techniques with computational chemistry offers a powerful synergy in this regard.
Future research should focus on:
Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques like 2D NMR, X-ray crystallography, and mass spectrometry will provide a solid foundation for understanding the molecule's three-dimensional structure and intermolecular interactions.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate a variety of molecular properties, including electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies. mui.ac.irmdpi.com These calculations can help to rationalize the observed reactivity and spectroscopic data.
Molecular Docking and Dynamics Simulations: In the context of potential biological applications, molecular docking and dynamics simulations can predict how the molecule interacts with biological targets. nih.govnih.govnih.gov These computational tools can guide the design of new derivatives with improved activity. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies: By correlating calculated molecular descriptors with experimentally determined properties, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. mui.ac.ir
An example of the type of data that can be generated through an integrated approach is shown below:
| Parameter | Experimental Method | Theoretical Method | Insights Gained |
| Molecular Geometry | X-ray Crystallography | DFT Geometry Optimization | Precise bond lengths, bond angles, and dihedral angles. mdpi.com |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT Calculations | Understanding of electronic structure and color properties. mdpi.com |
| Redox Behavior | Cyclic Voltammetry | Calculation of Ionization Potential and Electron Affinity | Prediction of electrochemical properties and stability. mdpi.com |
| Vibrational Modes | IR & Raman Spectroscopy | DFT Frequency Calculations | Assignment of spectral features and confirmation of structure. |
Expansion of Non-Medicinal Applications in Emerging Technologies
While the quinazolinone scaffold is well-established in medicinal chemistry, there is a growing interest in its application in other areas of technology. mdpi.comnih.gov The unique photophysical and electronic properties of quinazolinone derivatives make them attractive candidates for various materials science applications.
Future research could explore the potential of this compound and its derivatives in:
Organic Electronics: The fused aromatic system of the quinazolinone core suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The dimethylamino group can act as an electron-donating group, which can be used to tune the electronic properties of the molecule.
Chemosensors: The quinazolinone scaffold can be functionalized with specific recognition moieties to create chemosensors for the detection of metal ions, anions, or neutral molecules. The fluorescence properties of some quinazolinone derivatives could be exploited for this purpose.
Agrochemicals: Quinazolinone derivatives have been investigated for their herbicidal and insecticidal properties. mdpi.comnih.gov Further derivatization of this compound could lead to the development of new and effective agrochemicals.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the quinazolinone ring can coordinate to metal surfaces, making them potential candidates for corrosion inhibitors.
The exploration of these future research trajectories will undoubtedly unlock the full potential of this compound chemistry, leading to new scientific insights and innovative applications.
Q & A
Q. What are the conventional synthetic routes for 3-(Dimethylamino)quinazolin-4(3H)-one?
The compound is typically synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one or through copper-catalyzed reactions using methyl ketones and DMPA as a one-carbon source. Limitations include reliance on metal catalysts, lengthy reaction times, and the need for intermediate purification .
Q. What biological activities are associated with quinazolin-4(3H)-one derivatives?
These derivatives exhibit diverse activities, including antimicrobial, anticancer, anticonvulsant, and antiviral effects. Substituents like thiazolyl or indazolyl at the N-3 position enhance selectivity for biological targets .
Q. What safety protocols are critical when handling 3-substituted quinazolin-4(3H)-ones?
Strict PPE (gloves, masks, lab coats) and ventilation are required. Derivatives like 3-amino-2-phenoxymethyl variants pose inhalation and dermal exposure risks, necessitating rigorous handling protocols .
Advanced Research Questions
Q. How does microwave-assisted synthesis optimize the preparation of 3-aminoquinazolin-4(3H)-ones?
Microwave irradiation reduces reaction times (e.g., from 6 hours to 20 minutes) and improves yields (e.g., 75% vs. 50% under conventional heating) by enhancing reaction kinetics and minimizing side products. This method is particularly effective for 3-amino-2-(2-chlorophenyl) derivatives .
Q. What strategies address contradictions in reported biological activities of quinazolin-4(3H)-ones?
Discrepancies in IC50 values across studies often arise from assay variability (e.g., cell line differences, incubation times). Standardizing protocols (e.g., consistent cell passage numbers) and validating compound purity via HPLC/MS can improve reproducibility .
Q. How do N-3 heterocyclic substitutions influence antimicrobial potency?
Introducing 1,3,4-thiadiazole or triazole groups at N-3 enhances activity against resistant strains. For example, 3-(1,3,4-thiadiazol-2-yl) derivatives show broad-spectrum antibacterial effects, likely due to improved target binding and membrane penetration .
Q. What analytical methods are essential for characterizing novel quinazolin-4(3H)-one derivatives?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. For Schiff base derivatives, NMR confirms the (E)-configuration via characteristic N=CH peaks (δ 9.13 ppm). X-ray crystallography further validates stereochemistry .
Q. How can SAR studies guide antitubercular quinazolin-4(3H)-one optimization?
Substituents like benzo[d]thiazol-2-yl at N-3 improve binding to mycobacterial enzymes. Docking studies suggest these groups enhance hydrophobic interactions and hydrogen bonding, reducing minimum inhibitory concentrations (MICs) by 50% .
Q. What role do C-2 substituents play in enhancing anticancer activity?
Electron-withdrawing groups (e.g., trifluoromethoxy) at C-2 increase cytotoxicity by promoting DNA intercalation. Derivatives like 2-(3-trifluoromethoxyphenyl)quinazolin-4(3H)-one show potent activity against breast cancer cell lines (IC50 < 10 µM) .
Q. How can green chemistry principles improve quinazolin-4(3H)-one synthesis?
Catalyst-free reactions using water as a solvent or recyclable catalysts (e.g., immobilized copper) reduce environmental impact. For example, DMPA-mediated synthesis minimizes metal waste but requires optimization for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
